molecular formula C21H28N4 B2397241 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine CAS No. 2034501-30-7

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine

Cat. No. B2397241
CAS RN: 2034501-30-7
M. Wt: 336.483
InChI Key: JBKLVKMRSJDFEB-UHFFFAOYSA-N
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Description

“1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine” is a small molecule compound . It is a derivative of N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide . These compounds are known to selectively antagonize muscarinic receptors, particularly muscarinic receptor 4 (M4) .

Scientific Research Applications

G Protein-Biased Dopaminergics Discovery

Research led by Möller et al. (2017) highlights the synthesis of compounds with a 1,4-disubstituted aromatic piperazine structure, demonstrating high affinity for dopamine receptors. These compounds, particularly those incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, showed partial agonist activity with a preference for activating G proteins over β-arrestin recruitment. This suggests potential applications in designing novel therapeutics for conditions like psychosis, showcasing the compound's role in fine-tuning receptor interactions for desired pharmacological outcomes (Möller et al., 2017).

Antihypertensive and Antiarrhythmic Effects

Malawska et al. (2002) explored the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, noting compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibited pronounced antiarrhythmic and antihypertensive activities. This study implies the chemical backbone's utility in developing cardiovascular drugs, emphasizing its alpha-adrenolytic properties which are crucial for its pharmacological effects (Malawska et al., 2002).

Receptor Binding Assay Applications

Guca (2014) conducted in vitro receptor binding assays on pyrazolo[1,5-a]pyridine derivatives, uncovering their affinity constants for dopamine receptors D4, D2, and D3. The findings indicate that specific compounds within this series could serve as potential ligands for dopamine D4 receptors, hinting at their utility in researching neurological disorders and drug design aimed at targeting these pathways (Guca, 2014).

Analgesic Properties Research

Śladowska et al. (2009) discovered that certain imides containing a 4-benzylpiperidino group exhibited significant analgesic effects in the "writhing" syndrome test in mice. These findings highlight the compound's relevance in pain management research, offering a foundation for developing new analgesic agents (Śladowska et al., 2009).

Central Pharmacological Activity

Brito et al. (2018) reviewed the central pharmacological activities of piperazine derivatives, including their applications as antipsychotic, antidepressant, and anxiolytic agents. This review underscores the versatility of piperazine-based compounds in modulating the monoamine pathway, essential for treating various psychiatric disorders (Brito et al., 2018).

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-pyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4/c1-2-6-19(7-3-1)18-23-12-9-20(10-13-23)24-14-16-25(17-15-24)21-8-4-5-11-22-21/h1-8,11,20H,9-10,12-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKLVKMRSJDFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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